
6-Deoxy-L-altrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Deoxy-L-altrose is a natural product found in Siphoneugena densiflora with data available.
科学的研究の応用
Identification in Natural Sources
6-Deoxy-L-altrose, primarily known as a component of lipopolysaccharides in Gram-negative bacteria, has been identified in natural environments. For instance, its isomer, 6-deoxy-D-altrose, was discovered in an edible mushroom, Lactarius lividatus. This discovery involved comparing the mushroom-derived sugar with chemically synthesized 6-deoxy-D-altrose using NMR spectroscopy and assessing its optical rotation (Tako et al., 2012).
Chemical Synthesis and Derivatives
Research has also focused on the chemical synthesis of L-altrose and its derivatives. A study developed a method for synthesizing L-altrose and its 6-deoxy derivative from D-galactose and D-fucose, respectively. This synthesis involved epimerization and subsequent conversion to peracetylated TDP-6-deoxy-α-L-altrose (Lunau & Meier, 2012).
Enzymatic Production
The enzymatic production of 6-deoxy aldohexoses, including this compound, from l-rhamnose has been demonstrated. This process used immobilized enzymes and recombinant Escherichia coli, resulting in the production of several 6-deoxy sugars (Shompoosang et al., 2014).
Role in Polysaccharides
6-Deoxy-D-altrose has been found as a constituent of polysaccharides. For example, a novel α-glucan substituted with rare 6-deoxy-D-altropyranose was isolated from Lactarius lividatus. The structural analysis of this polysaccharide was performed using various spectroscopic techniques (Tako et al., 2013).
Biochemical Processes
In biochemical research, this compound has been studied in the context of bacterial lipopolysaccharides. For instance, the monosaccharide composition of the O-specific polysaccharide of Yersinia pseudotuberculosis included this compound, and its configuration was determined using various chromatographic and spectroscopic methods (Gorshkova et al., 2004).
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6+/m0/s1 |
InChIキー |
PNNNRSAQSRJVSB-OMMKOOBNSA-N |
異性体SMILES |
C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
正規SMILES |
CC(C(C(C(C=O)O)O)O)O |
同義語 |
6-deoxy-D-altrose 6-deoxy-L-altrose 6-deoxyaltrose |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)

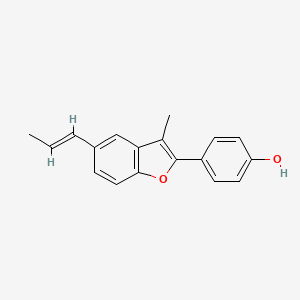

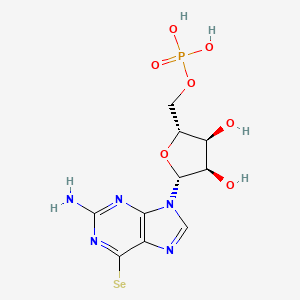

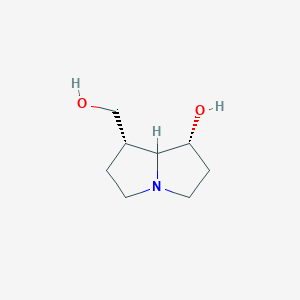
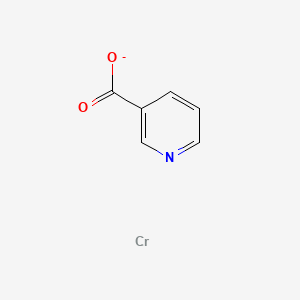
![(1S,2E,5S,7S,8R,9S,10E,14R,15R,16S)-5-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]-8-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-5,7,9,14-tetramethyl-13,17-dioxabicyclo[14.1.0]heptadeca-2,10-diene-4,12-dione](/img/structure/B1238511.png)
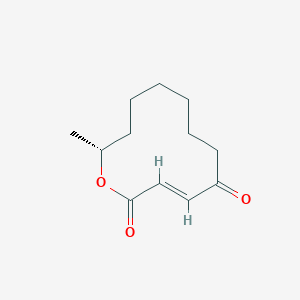
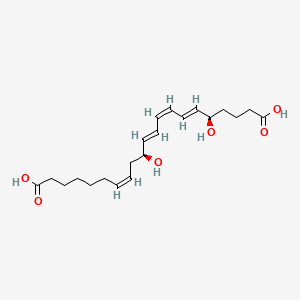
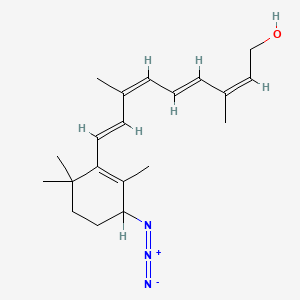
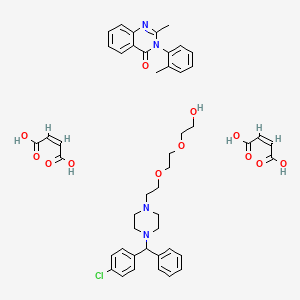
![(6S)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,5-diol](/img/structure/B1238519.png)
